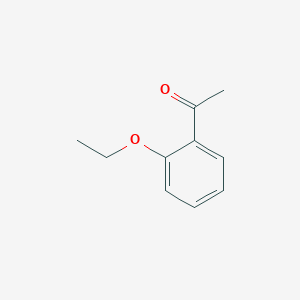

2'-Ethoxyacetophenone

説明

Historical Context of Acetophenone (B1666503) Derivatives in Chemical Science

Acetophenone, the simplest aromatic ketone, was first synthesized in 1857 by French chemist Charles Friedel. mdpi.com The industrial synthesis of acetophenone, however, was not realized until 1925, utilizing the Friedel-Crafts reaction of benzene (B151609) and acetic anhydride. mdpi.com Acetophenone and its derivatives have since become fundamental building blocks in organic chemistry. They are widely used as intermediates in the production of pharmaceuticals, fragrances, and resins. mdpi.comtaylorandfrancis.combritannica.com The reactivity of the ketone group and the aromatic ring allows for a wide range of chemical transformations, making them versatile precursors for more complex molecules. wisdomlib.org In the late 19th and early 20th centuries, acetophenone itself was even used medicinally as a hypnotic and anticonvulsant under the brand name Hypnone. wikipedia.org

Significance of the Ethoxy Moiety in Organic Compounds for Research

The ethoxy group (-OCH2CH3) is a common functional group in organic chemistry that can significantly influence the physical and chemical properties of a molecule. byjus.com The presence of the oxygen atom with its lone pairs of electrons can participate in hydrogen bonding, affecting solubility and boiling points. byjus.com The ethoxy group is an electron-donating group, which can influence the reactivity of an aromatic ring in electrophilic substitution reactions. cymitquimica.com In the context of medicinal chemistry, the incorporation of an ethoxy group can impact a compound's lipophilicity, metabolic stability, and biological activity. researchgate.netnih.gov For instance, the ethoxy group is found in various pharmacologically active compounds, where it can contribute to binding interactions with biological targets.

Current Research Landscape of 2'-Ethoxyacetophenone and Related Structures

Current research on this compound primarily focuses on its utility as a synthetic intermediate. It is used in the synthesis of more complex molecules, such as heterocyclic compounds and other substituted acetophenones. chembk.comchemsrc.com For example, it can be a precursor for the synthesis of certain flavone (B191248) derivatives. evitachem.com

Studies involving related alkoxyacetophenones, such as 2'-methoxyacetophenone (B1218423), have investigated the influence of the alkoxy group's steric hindrance on dealkylation reactions. evitachem.com These studies provide insights into the reactivity of compounds like this compound. The compound is also utilized in Friedel-Crafts acylation reactions, where it reacts with nucleophilic groups to form acylated products. biosynth.com

Spectroscopic and crystallographic data for this compound and its derivatives are crucial for their characterization. The ¹H NMR spectrum of this compound has been well-documented, providing a key tool for its identification. chemicalbook.com

Research Gaps and Future Directions for this compound Studies

While this compound is utilized as a building block in organic synthesis, there appear to be significant gaps in the exploration of its own biological activities. Future research could focus on screening this compound and its novel derivatives for potential pharmacological properties.

Further investigation into the reaction mechanisms involving this compound could lead to the development of more efficient and selective synthetic methodologies. For instance, exploring its use in asymmetric synthesis could yield valuable chiral compounds. biosynth.com

There is also potential for research into the material science applications of polymers derived from this compound, an area that has been explored for the parent compound, acetophenone. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₂ | chembk.combiosynth.comfishersci.sechemicalbook.comcdhfinechemical.com |

| Molecular Weight | 164.20 g/mol | biosynth.comchemicalbook.comfishersci.sechemicalbook.comcdhfinechemical.comottokemi.com |

| Melting Point | 36-40 °C | chembk.comchemsrc.comfishersci.sechemicalbook.com |

| Boiling Point | 243-244 °C | chembk.combiosynth.comfishersci.se |

| Flash Point | >110 °C | fishersci.se |

| Density | 1.0036 g/cm³ | chembk.com |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Source(s) |

| ¹H NMR | Chemical shifts (ppm): 7.739, 7.430, 6.970, 6.932, 4.128, 2.634, 1.478 | chemicalbook.com |

| InChI | InChI=1S/C10H12O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | chemicalbook.com |

| InChIKey | TVGMOUGXQYQZOL-UHFFFAOYSA-N | chemicalbook.comfishersci.se |

| SMILES | CCOC1=CC=CC=C1C(=O)C | biosynth.comfishersci.se |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGMOUGXQYQZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943986 | |

| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-67-8 | |

| Record name | 1-(2-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxyacetophenone

Classical Approaches to 2'-Ethoxyacetophenone Synthesis

Traditional methods for synthesizing this compound have been well-established, with Friedel-Crafts acylation being a cornerstone technique.

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones. wikipedia.orgsigmaaldrich.com In the context of this compound, this typically involves the reaction of phenetole (B1680304) (ethoxybenzene) with an acylating agent in the presence of a Lewis acid catalyst. biosynth.com

Common acylating agents include acetyl chloride or acetic anhydride. Aluminum chloride (AlCl₃) is a frequently used Lewis acid catalyst in these reactions. sigmaaldrich.com The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich aromatic ring of phenetole. sigmaaldrich.com

A general representation of the Friedel-Crafts acylation for this compound synthesis is as follows:

Reactants: Phenetole and Acetyl Chloride/Acetic Anhydride

Catalyst: Aluminum Chloride (AlCl₃)

Product: this compound (major) and 4'-Ethoxyacetophenone (B44001) (minor)

The substitution pattern on the aromatic ring is directed by the ethoxy group (-OC₂H₅), which is an ortho-, para-directing group. This results in the formation of both this compound and its isomer, 4'-Ethoxyacetophenone. The ratio of these isomers can be influenced by reaction conditions.

One established route for a related compound, ω-methoxyacetophenone, involves the reaction of methoxyacetonitrile (B46674) with a Grignard reagent, followed by hydrolysis. orgsyn.org A similar strategy could theoretically be adapted for this compound. The process involves the careful addition of the nitrile to the pre-formed Grignard reagent at low temperatures, followed by acidic workup to yield the desired ketone. orgsyn.org

Novel Synthetic Routes for this compound

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. This has led to the exploration of novel routes for the synthesis of this compound and its derivatives.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. unibo.it In the synthesis of acetophenone (B1666503) derivatives, this has led to the exploration of environmentally benign catalysts and solvent-free reaction conditions. nih.gov

One approach involves the use of solid acid catalysts, such as zeolites, which can replace traditional Lewis acids like AlCl₃. Zeolites are reusable and can lead to cleaner reactions with easier product separation. researchgate.net For example, the synthesis of p-Ethoxyacetophenone has been studied using Hβ zeolite as an environmentally friendly catalyst. researchgate.net

Another green approach is the use of ionic liquids as reaction media. For instance, indium triflate in the ionic liquid 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) has been shown to be an efficient catalyst system for Friedel-Crafts acylation. sigmaaldrich.com These systems offer advantages such as catalyst recycling and reduced volatile organic compound (VOC) emissions.

Solvent-free synthesis, or "grinding" technology, represents another significant advancement in green chemistry. rasayanjournal.co.in This technique involves the grinding of solid reactants together, often with a solid catalyst, to initiate the reaction without the need for a solvent. This method has been successfully applied to the synthesis of chalcones, which are derivatives of acetophenones. rasayanjournal.co.in

Modern catalytic methods offer high efficiency and selectivity. The development of novel catalysts is a key area of research for the synthesis of this compound and related compounds. For instance, bimetallic iron-ruthenium nanoparticles immobilized on a supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) have been used for the selective hydrodeoxygenation of acetophenone derivatives. rsc.org

In the synthesis of chalcone (B49325) derivatives, which often start from acetophenones, various catalysts have been employed to facilitate the Claisen-Schmidt condensation reaction. These include bases like NaOH, as well as catalysts like Bentonite, TiCl₄, and Alumina/MgO. jchr.org More recently, boron trifluoride etherate (BF₃∙Et₂O) has been used as a condensing agent for chalcone synthesis, offering higher yields and shorter reaction times. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scholarsresearchlibrary.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher product yields and purity. scholarsresearchlibrary.comscispace.com

The synthesis of various acetophenone derivatives and their subsequent products has been successfully carried out using microwave irradiation. For example, the synthesis of acetophenone thiosemicarbazones has been achieved in 5-7 minutes under microwave irradiation, compared to much longer times required for conventional heating. scispace.com Similarly, the synthesis of chalcones from acetophenones and aldehydes has been reported to occur in 2-6 minutes at 180 watts. scholarsresearchlibrary.com

Microwave-assisted synthesis can be performed under solvent-free conditions or with a minimal amount of solvent, aligning with the principles of green chemistry. beilstein-journals.orgmdpi.com For instance, the cyclization of 4-thioamidobutanols to form tetrahydro-1,3-thiazepines has been efficiently carried out under microwave irradiation in solvent-free conditions. beilstein-journals.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₂ | biosynth.comchemimpex.comchembk.comcdhfinechemical.com |

| Molecular Weight | 164.20 g/mol | biosynth.comcdhfinechemical.com |

| Appearance | White to pale yellow solid | chemimpex.com |

| Melting Point | 36-40 °C | chemimpex.comchembk.com |

| Boiling Point | 243-244 °C | chembk.com |

| Flash Point | >110 °C (>230 °F) | chembk.comfishersci.se |

| CAS Number | 2142-67-8 | biosynth.comchemimpex.comcdhfinechemical.com |

Table 2: Comparison of Synthetic Methods for Acetophenone Derivatives

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference(s) |

| Classical Friedel-Crafts | AlCl₃ | Several hours | Moderate to Good | sigmaaldrich.com |

| Green Synthesis (Grinding) | NaOH, Room Temperature | 30 minutes | - | rasayanjournal.co.in |

| Microwave-Assisted | NaOH, 180 W | 2-6 minutes | >70% | scholarsresearchlibrary.com |

| Microwave-Assisted | Glacial Acetic Acid, Methanol | 5-7 minutes | High | scispace.com |

Precursor Chemistry in this compound Synthesis

The selection and preparation of appropriate precursors are fundamental to the synthesis of this compound. The two principal synthetic routes, the Williamson ether synthesis and the Friedel-Crafts acylation, rely on distinct sets of starting materials.

Role of Phenolic Precursors in Ethoxyacetophenone Formation

The Williamson ether synthesis stands as a classic and widely employed method for the preparation of ethers, including this compound. organic-chemistry.orgresearchgate.net This reaction is an S_N2 type reaction where an alkoxide ion acts as a nucleophile, displacing a halide from an organohalide. wvu.edu In the context of this compound synthesis, the key phenolic precursor is 2'-hydroxyacetophenone (B8834).

The synthesis begins with the deprotonation of the hydroxyl group of 2'-hydroxyacetophenone using a suitable base to form a more nucleophilic phenoxide ion. mendelset.com Common bases utilized for this purpose include sodium hydroxide (B78521) (NaOH) and potassium carbonate (K₂CO₃). mendelset.comresearchgate.net The choice of base and solvent system is critical for the reaction's success. For instance, a combination of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) is effective. researchgate.net

Once the phenoxide is generated in situ, an ethylating agent is introduced. Typical ethylating agents include ethyl iodide, ethyl bromide, or diethyl sulfate. mendelset.comoup.com The reaction mixture is often heated to facilitate the nucleophilic substitution. For example, the reaction can be carried out by refluxing the reactants for several hours. mendelset.comoup.com The general reaction is depicted below:

Reaction Scheme: Williamson Ether Synthesis of this compound

Image of the reaction scheme showing 2'-hydroxyacetophenone reacting with an ethyl halide in the presence of a base to form this compound.

A specific laboratory procedure might involve dissolving the 2'-hydroxyacetophenone in a suitable solvent like acetone or DMF, adding a base such as anhydrous potassium carbonate, followed by the addition of an ethylating agent like ethyl iodide. researchgate.net The mixture is then heated under reflux and the progress is monitored by techniques like thin-layer chromatography (TLC). mendelset.comresearchgate.net Upon completion, the product is typically isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate (B1210297). researchgate.net Purification is then carried out, often by distillation or crystallization. mendelset.com

The following table summarizes typical reaction conditions for the Williamson ether synthesis of alkoxyacetophenones:

| Phenolic Precursor | Ethylating Agent | Base | Solvent | Temperature | Yield | Reference |

| 2'-Hydroxyacetophenone | Diethyl sulfate | Potassium carbonate | Acetone | Reflux | 87% | oup.com |

| 2'-Hydroxyacetophenone | Isopropyl bromide | Potassium carbonate/Potassium iodide | Acetone/DMF | 120-130 °C | 80-85% | oup.com |

| 2-Hydroxynaphthalene | Ethyl iodide | Sodium hydroxide | Methanol | Reflux | N/A | mendelset.com |

| 4'-Hydroxyacetanilide | 2-Chloroethanol | Potassium carbonate | DMF | 70-110 °C | N/A | researchgate.net |

Preparation of Substituted Acetophenone Intermediates

The availability of the key precursor, 2'-hydroxyacetophenone, is crucial for the synthesis of this compound via the Williamson ether synthesis. Several methods exist for the preparation of this and other substituted acetophenone intermediates.

One of the most common methods for synthesizing hydroxyacetophenones is the Fries rearrangement . researchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. organic-chemistry.orgresearchgate.net For the synthesis of 2'-hydroxyacetophenone, phenyl acetate is the starting material. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). researchgate.netgoogle.com The reaction conditions, including temperature and solvent, can influence the ratio of the resulting ortho and para isomers. chemrxiv.org Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. chemrxiv.org

A typical laboratory procedure for the Fries rearrangement to produce 2'-hydroxyacetophenone involves heating a mixture of phenyl acetate and anhydrous aluminum chloride. google.comorgsyn.org After the reaction is complete, the mixture is treated with acid to decompose the aluminum chloride complex and liberate the hydroxyacetophenone product. orgsyn.org The product is then isolated and purified, often by distillation or crystallization. google.comgoogle.com

Another significant reaction for the modification of acetophenones is the Claisen-Schmidt condensation , which is used to form chalcones from an o-hydroxyacetophenone and a benzaldehyde (B42025) derivative in a basic medium. mdpi.com While this doesn't directly yield this compound, it demonstrates a common transformation of the acetophenone intermediate.

More modern and greener approaches to the synthesis of 2'-hydroxyacetophenone have also been explored. For instance, a biocatalytic method has been developed for the synthesis of 2-hydroxyacetophenone (B1195853) from racemic styrene (B11656) oxide using engineered enzymes. orgsyn.org This process involves the co-expression of an epoxide hydrolase and an alcohol dehydrogenase in E. coli. orgsyn.org

The following table provides an overview of methods for preparing key acetophenone intermediates:

| Reaction | Starting Material(s) | Reagents/Catalyst | Product | Key Features | Reference(s) |

| Fries Rearrangement | Phenyl acetate | Aluminum chloride (AlCl₃) | 2'-Hydroxyacetophenone and 4'-Hydroxyacetophenone | Temperature-dependent isomer ratio. chemrxiv.org | organic-chemistry.orgresearchgate.netgoogle.comchemrxiv.orgorgsyn.org |

| Friedel-Crafts Acylation | Anisole (B1667542), Acetyl chloride | Aluminum chloride (AlCl₃) | 4-Methoxyacetophenone | Forms the para isomer predominantly. tamu.edu | tamu.eduiitk.ac.inalexandonian.com |

| Biocatalytic Synthesis | Racemic styrene oxide | Engineered epoxide hydrolase and alcohol dehydrogenase | 2-Hydroxyacetophenone | Green chemistry approach. orgsyn.org | orgsyn.org |

| Claisen-Schmidt Condensation | 2-Hydroxy acetophenone, Aromatic aldehydes | NaOH or KOH/EtOH | Chalcones | Forms α,β-unsaturated ketones. researchgate.net | mdpi.comresearchgate.net |

Scale-Up Considerations in this compound Production for Research Purposes

Transitioning the synthesis of this compound from a small laboratory scale to larger, gram-scale quantities for research purposes introduces several challenges that require careful consideration. mdpi.com While the fundamental chemistry remains the same, factors such as heat transfer, reaction time, purification methods, and safety become more critical. tandfonline.com

For the Williamson ether synthesis , a common method for preparing this compound, several scale-up issues can arise. The reaction can be exothermic, and maintaining a consistent temperature throughout a larger reaction volume can be difficult. numberanalytics.com Inadequate heat dissipation can lead to side reactions and a decrease in yield and purity. The use of a well-controlled heating mantle and efficient stirring is crucial. mendelset.com

Purification at a larger scale also presents challenges. While small-scale reactions can be easily purified by column chromatography, this method becomes less practical and more resource-intensive for gram-scale synthesis. rsc.org Recrystallization becomes a more viable option for purification, provided a suitable solvent system can be identified. mendelset.com Distillation is another effective method for purifying liquid products like this compound, but it requires careful control of pressure and temperature to avoid decomposition. orgsyn.orggoogle.com

When considering the Friedel-Crafts acylation as an alternative route, the handling of the Lewis acid catalyst (e.g., AlCl₃) on a larger scale requires stringent safety precautions due to its reactivity with moisture. organic-chemistry.orgsigmaaldrich.cn The work-up procedure, which typically involves quenching the reaction with water and acid, can be highly exothermic and must be performed with care in a well-ventilated fume hood. orgsyn.org

Microwave-assisted synthesis, which can accelerate reactions on a small scale, often faces scalability issues due to the limited penetration depth of microwaves. researchgate.net Therefore, for producing research quantities, traditional heating methods are often more reliable and easier to scale. tandfonline.com

Recent developments in mechanochemistry, such as using a ball mill or a twin-screw extruder for the Fries rearrangement, have shown promise for multi-gram scale-up while avoiding bulk solvents. chemrxiv.org

The following table summarizes key scale-up considerations for the synthesis of this compound for research purposes:

| Synthetic Step | Challenge | Mitigation Strategy | Reference(s) |

| Williamson Ether Synthesis (Heating) | Exothermic reaction, maintaining uniform temperature. | Use of a controlled heating mantle, efficient mechanical stirring, monitoring internal temperature. | mendelset.comnumberanalytics.com |

| Williamson Ether Synthesis (Purification) | Column chromatography is impractical for large scale. | Recrystallization from a suitable solvent system, vacuum distillation. | mendelset.comgoogle.comrsc.org |

| Friedel-Crafts Acylation (Catalyst Handling) | Stoichiometric, moisture-sensitive Lewis acid catalyst. | Use of anhydrous conditions, careful handling in an inert atmosphere if necessary. | organic-chemistry.orgsigmaaldrich.cn |

| Friedel-Crafts Acylation (Work-up) | Highly exothermic quenching process. | Slow and controlled addition to an ice/water mixture in a fume hood. | orgsyn.org |

| General (Reaction Time) | Longer reaction times for larger volumes. | Optimization of reaction concentration and temperature. | tandfonline.com |

| General (Safety) | Increased quantities of flammable solvents and reactive reagents. | Conducting the reaction in a fume hood, use of appropriate personal protective equipment. | orgsyn.orgorgsyn.org |

Advanced Reaction Mechanisms Involving 2 Ethoxyacetophenone

Mechanistic Studies of Enolisation in Acetophenones, including p-Ethoxyacetophenone

Enolisation, the process by which a ketone is converted into its enol tautomer, is a fundamental reaction in organic chemistry. The study of the enolisation of acetophenones, including derivatives like p-ethoxyacetophenone, provides valuable insights into reaction kinetics and mechanisms. jocpr.comresearchgate.net

Kinetic Investigations of Enolisation Reactions

Kinetic studies are crucial for understanding the rate and order of chemical reactions. The enolisation of acetophenones is typically investigated by monitoring the rate of a subsequent rapid reaction, such as halogenation. jocpr.comproquest.com The reaction often follows first-order kinetics with respect to the ketone and can be catalyzed by both acids and bases. jocpr.communi.cz

Research on acetophenone (B1666503) has shown that the rate of enolisation increases with the concentration of the substrate. jocpr.com This is attributed to the availability of more active sites for the reaction to occur. jocpr.com The process is understood to be a bimolecular reaction. jocpr.com The rate-controlling step is often the conversion of the keto form to the enol form. jocpr.communi.cz

| Reactant Concentration | Effect on Enolisation Rate | Reference |

| Increasing Acetophenone | Increases rate | jocpr.com |

Influence of Catalysts on Enolisation Mechanisms

Catalysts play a significant role in altering the mechanism and rate of enolisation. Both acids and bases can catalyze this reaction. jocpr.com Acid-catalyzed enolisation proceeds through the protonation of the carbonyl oxygen, followed by the removal of an alpha-hydrogen by a base (often a water molecule). researchgate.netlibretexts.org This forms an enol. libretexts.org

Amino acids have also been found to be effective catalysts for the enolisation of ketones. jocpr.comarabjchem.org In this case, the zwitterionic form of the amino acid is believed to be the catalytic species. jocpr.com The presence of amino acid catalysts can significantly increase the reaction rate compared to the uncatalyzed reaction. jocpr.com For instance, studies on m-methylacetophenone have explored the catalytic effects of various amino acids, showing that the rate constants correlate with the dipole moments of the amino acids. arabjchem.org

| Catalyst Type | Catalytic Species | Effect on Rate | References |

| Acid | H+ | Increases rate | researchgate.netlibretexts.org |

| Amino Acid | Zwitterion | Increases rate | jocpr.comarabjchem.org |

Solvent Effects on Enolisation Rates and Pathways

The solvent in which the reaction is carried out can have a profound effect on the rate and mechanism of enolisation. The rate of enolisation of acetophenone has been observed to increase when the solvent is changed from a protic to a dipolar aprotic solvent, such as dimethylformamide (DMF). jocpr.com This is because the transition state is more solvated in a dipolar aprotic solvent, which lowers the activation energy and increases the reaction rate. jocpr.com

Studies in ethanol-water mixtures have shown that the effect of the solvent on the enolisation rate of acetophenone is relatively small at atmospheric pressure but becomes more significant at higher pressures. cdnsciencepub.comdtic.milcdnsciencepub.com This suggests that simple electrostatic explanations for the solvent effect at atmospheric pressure may not be sufficient. cdnsciencepub.comdtic.mil The dielectric constant of the solvent also plays a role; an increase in the dielectric constant can lead to an increased rate of enolisation, which is attributed to the formation of a more polar activated complex. jocpr.com

| Solvent Type | Effect on Enolisation Rate | Reason | References |

| Dipolar Aprotic (e.g., DMF) | Increases | Better solvation of the transition state | jocpr.com |

| Ethanol-Water Mixtures | Small effect at atmospheric pressure, larger at high pressure | Complex, not purely electrostatic | cdnsciencepub.comdtic.milcdnsciencepub.com |

| Increasing Dielectric Constant | Increases | Formation of a more polar activated complex | jocpr.com |

Isotope Effects in Ethoxyacetophenone Enolisation

Isotope effects, particularly the solvent deuterium (B1214612) isotope effect (kH2O/kD2O), are powerful tools for elucidating reaction mechanisms. icm.edu.pl A significant solvent deuterium isotope effect provides strong evidence for a pre-equilibrium proton transfer step in the reaction mechanism. cdnsciencepub.comcdnsciencepub.com For the acid-catalyzed enolisation of acetophenone in an ethanol-water mixture, the solvent deuterium isotope effect was found to be 2.50 ± ~0.05, confirming a rapid proton transfer to the ketone prior to the rate-determining step. cdnsciencepub.comcdnsciencepub.com

Kinetic isotope effects (KIEs) can also provide insights into the transition state structure. nih.gov For instance, large secondary kinetic isotope effects have been observed in enzymatic enolisation reactions, suggesting coupled motion of hydrogens and tunneling in the transition state. nih.gov In the context of base-catalyzed enolisation, studies on substituted acetophenones have shown that kinetic isotope effects can vary with the substituent on the aromatic ring. ubc.ca Furthermore, the enolization of certain compounds mediated by lithium hexamethyldisilazide (LiHMDS) has shown unusual sensitivity to isotopic labeling, pointing to complex, competing reaction pathways. nih.gov

Electrophilic Substitution Reactions of 2'-Ethoxyacetophenone

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. cymitquimica.com The ethoxy group is an activating, ortho-, para-directing group, which influences the position of substitution.

Halogenation Mechanisms (e.g., α-Bromination of Acetophenone Derivatives)

The α-halogenation of acetophenone derivatives is a common and important reaction. researchgate.net The reaction typically proceeds via an enol or enolate intermediate. libretexts.org In acid-catalyzed halogenation, the ketone first tautomerizes to its enol form, which is the rate-determining step. The enol then rapidly reacts with the halogen. libretexts.org

The α-bromination of acetophenones can be achieved using various brominating agents, including molecular bromine (Br2), N-bromosuccinimide (NBS), and pyridine (B92270) hydrobromide perbromide. researchgate.netresearchgate.net The reaction mechanism under acidic conditions involves the protonation of the carbonyl group, followed by deprotonation at the α-carbon to form the enol. researchgate.net This enol then attacks the electrophilic bromine species. researchgate.net The reaction is often carried out in solvents like acetic acid. researchgate.net The direct halogenation of acetophenone derivatives can also be performed under solvent-free conditions, mediated by an acid catalyst. mdpi.com

Nitration and Sulfonation Pathways

Electrophilic aromatic substitution reactions, such as nitration and sulfonation, are fundamental transformations for functionalizing the benzene (B151609) ring of this compound. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the ethoxy group (-OEt) and the acetyl group (-COCH₃).

The ethoxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the acetyl group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. In cases of competing directing effects, the strongly activating ethoxy group governs the position of substitution.

Nitration: The nitration of acetophenone derivatives is typically achieved using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com For alkoxy-substituted acetophenones, milder conditions, such as nitric acid in acetic acid, can also be employed. The reaction proceeds via the formation of the nitronium ion (NO₂⁺), a potent electrophile. The ethoxy group directs the incoming nitro group primarily to the para position (C5') relative to itself, as the ortho positions (C1' and C3') are sterically hindered. The reaction mechanism involves the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) and is reversible. The electrophile is sulfur trioxide (SO₃). Similar to nitration, the activating ethoxy group directs the substitution to the sterically accessible para position (C5'). The process plays a role in detoxification pathways in biological systems through enzymes known as sulfotransferases, which facilitate the transfer of a sulfo group to xenobiotics. nih.gov

Nucleophilic Addition and Condensation Reactions of this compound

The carbonyl group of this compound is a key site for nucleophilic addition and condensation reactions, enabling the formation of new carbon-carbon bonds and more complex molecular architectures.

Claisen-Schmidt Condensation with Acetophenone Derivatives

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol (B89426) condensation between a ketone and an aromatic aldehyde that lacks α-hydrogens. iiste.orgwisdomlib.org This reaction is a primary method for synthesizing chalcones. nih.gov In this context, this compound acts as the ketone component, providing the enolizable α-protons.

The mechanism under basic conditions (e.g., NaOH, KOH) involves the deprotonation of the α-carbon of this compound to form a nucleophilic enolate ion. magritek.com This enolate then attacks the electrophilic carbonyl carbon of an aldehyde partner (e.g., a benzaldehyde (B42025) derivative). The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). iiste.org Modern synthetic approaches may utilize microwave irradiation to accelerate the reaction. jchr.org

| Reaction Step | Description | Key Intermediates |

| Enolate Formation | A base abstracts an α-proton from this compound. | Enolate ion |

| Nucleophilic Attack | The enolate attacks the carbonyl carbon of an aldehyde. | β-alkoxide intermediate |

| Protonation | The alkoxide is protonated by a solvent molecule (e.g., water). | β-hydroxy ketone (aldol adduct) |

| Dehydration | Elimination of a water molecule under basic conditions. | α,β-unsaturated ketone (chalcone) |

This interactive table summarizes the steps of the Claisen-Schmidt condensation.

Grignard Reactions with Acetophenone Ketones

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily react with the carbonyl group of ketones like this compound. masterorganicchemistry.comlibretexts.org This reaction is a classic method for forming tertiary alcohols and creating new carbon-carbon bonds. organicchemistrytutor.com

The mechanism begins with the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbonyl carbon of this compound. organicchemistrytutor.com This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup step protonates the alkoxide to yield the final tertiary alcohol product. masterorganicchemistry.com The choice of solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it stabilizes the Grignard reagent. libretexts.org

Aldol Condensation Reactions

The aldol condensation is a broader category of reactions where an enol or enolate reacts with a carbonyl compound. coleparmer.com While the Claisen-Schmidt reaction involves a ketone and an aldehyde, this compound can, in principle, undergo self-condensation or react with other ketones. However, these reactions are often less efficient than crossed condensations with more reactive aldehydes.

A significant advancement in this area is the direct catalytic asymmetric aldol reaction. nih.gov For instance, studies on the related 2-hydroxy-2'-methoxyacetophenone (B1625280) have shown that specialized catalysts, such as a dinuclear zinc complex (Zn-Zn-linked-BINOL), can promote the reaction smoothly and with high stereoselectivity. nih.govcapes.gov.br The reaction proceeds through a zinc enolate, allowing for the controlled formation of α,β-dihydroxy ketones with high yield and enantiomeric excess. capes.gov.br This demonstrates the potential for creating chiral centers with high precision using derivatives of alkoxy-substituted acetophenones.

Oxidation and Reduction Processes of this compound

The chemical structure of this compound allows for selective oxidation and reduction reactions targeting either the ketone functionality or other parts of the molecule.

Mechanisms of Ketone Reduction

The most common reduction process for this compound involves the conversion of its ketone group into a secondary alcohol, 1-(2-ethoxyphenyl)ethanol. This transformation is typically achieved using metal hydride reagents.

Mechanism with Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a mild and selective reducing agent commonly used for this purpose. The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. youtube.com This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous or alcoholic workup to yield the final alcohol product. evitachem.com The presence of electron-withdrawing groups on the aromatic ring can favor the hydride transfer and ketone reduction. researchgate.net

Other Reduction Methods: Catalytic hydrogenation is another method, though it may also reduce the aromatic ring under more forceful conditions. Asymmetric reduction can be achieved using chiral catalysts, such as certain iridium complexes, to produce the alcohol product with high enantioselectivity. scirp.org

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 1-(2-ethoxyphenyl)ethanol | Methanol or Ethanol solvent |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(2-ethoxyphenyl)ethanol | Anhydrous ether solvent, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 1-(2-ethoxyphenyl)ethanol | Varies (pressure, temperature) |

| Asymmetric Transfer Hydrogenation | (R)- or (S)-1-(2-ethoxyphenyl)ethanol | Chiral catalyst, hydrogen source (e.g., isopropanol) |

This interactive table outlines common methods for the reduction of the ketone in this compound.

Oxidative Transformations

This compound and its derivatives can undergo several oxidative transformations, leading to the synthesis of more complex heterocyclic structures. A key reaction is oxidative cyclization, where the acetophenone moiety serves as a precursor to form new ring systems.

One notable transformation is the metal-free oxidative cyclization of acetophenones with ethylenediamine (B42938) in the presence of iodine and hydrochloric acid. rsc.org This reaction proceeds through the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent oxidation to yield phenylpyridine derivatives. Although the specific use of this compound is not detailed, the general mechanism is applicable to substituted acetophenones.

Another significant oxidative pathway involves the transformation of chalcones derived from this compound. Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an acetophenone with an aldehyde. These intermediates can then undergo oxidative cyclization to form flavones. researchgate.net Reagents such as selenium dioxide or iodine in dimethyl sulfoxide (B87167) (DMSO) are commonly employed to facilitate this cyclization.

| Reaction Type | Reactants | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| Oxidative Cyclization | Acetophenone, Diamine | I₂, HCl | Phenylpyridine | rsc.org |

| Oxidative Cyclization of Chalcone | Chalcone derivative | SeO₂ or I₂/DMSO | Flavone (B191248) | researchgate.net |

Cross-Coupling Reactions Utilizing this compound or its Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are valuable substrates in this context. wikipedia.org These reactions typically involve a metal catalyst, most commonly palladium or copper. wikipedia.orgwikipedia.org For these reactions to occur, this compound is usually first converted into a derivative containing a suitable leaving group, such as a halide (Br, I, Cl).

Palladium-catalyzed cross-coupling reactions have become fundamental in synthetic organic chemistry. researchgate.net The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. thermofisher.com While aryl chlorides were historically challenging substrates, modern catalysts with bulky, electron-rich ligands have enabled their effective use. nih.gov

Halogenated derivatives of this compound can participate in several types of palladium-catalyzed couplings:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. thermofisher.com For example, a bromo- or iodo-substituted this compound derivative could react with an arylboronic acid to form a biaryl structure. The presence of the ethoxy group can influence the electronic properties and reactivity of the substrate.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A halogenated this compound derivative can be coupled with various primary or secondary amines to produce N-aryl products.

| Reaction Name | Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated this compound | Arylboronic acid | Pd(0) catalyst, Base (e.g., K₂CO₃) | Carbon-Carbon | thermofisher.com |

| Buchwald-Hartwig Amination | Halogenated this compound | Amine (R₂NH) | Pd catalyst, Ligand (e.g., XPhos) | Carbon-Nitrogen | |

| Heck Reaction | Halogenated this compound | Alkene | Pd(0) catalyst, Base | Carbon-Carbon | wikipedia.org |

The Ullmann reaction is a classic method for forming aryl-aryl or aryl-ether bonds using a copper catalyst. wikipedia.orgorganic-chemistry.org The traditional reaction requires high temperatures and stoichiometric amounts of copper, often coupling two molecules of an aryl halide to form a symmetrical biaryl. wikipedia.org

"Ullmann-type" reactions refer to a broader class of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org In this context, a halogenated derivative of this compound can be coupled with nucleophiles like alcohols or amines. The reaction likely proceeds through the formation of an organocopper intermediate. organic-chemistry.org Unlike substrates with a free hydroxyl group which can inhibit the reaction, the ethoxy group in this compound derivatives does not interfere with the coupling process. core.ac.uk Modern advancements have led to catalytic systems that operate under milder conditions. sioc-journal.cn

| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Classic Ullmann Condensation | Iodo-2'-ethoxyacetophenone | Iodo-2'-ethoxyacetophenone | Copper powder, High temp. | Symmetrical biaryl | wikipedia.org |

| Ullmann-type C-O Coupling | Bromo-2'-ethoxyacetophenone | Phenol or Aliphatic Alcohol | Cu(I) salt, Ligand, Base | Diaryl ether or Aryl alkyl ether | organic-chemistry.org |

| Ullmann-type C-N Coupling | Bromo-2'-ethoxyacetophenone | Amine or Imidazole | Cu(I) salt, Ligand, Base | N-Aryl amine or N-Aryl imidazole | organic-chemistry.orgsioc-journal.cn |

Photochemical Reactions of this compound

Aryl alkyl ketones like this compound are known to undergo characteristic photochemical reactions upon absorption of UV light. The most prominent of these are the Norrish Type I and Norrish Type II reactions. wikipedia.orgchemistnotes.com

Norrish Type I Reaction: This reaction involves the photochemical cleavage of the α-carbon-carbon bond (the bond between the carbonyl group and the acetyl methyl group) from an excited triplet or singlet state. wikipedia.orgnumberanalytics.com This homolytic cleavage generates two radical fragments: an acyl radical and a methyl radical. These radicals can then undergo secondary reactions such as recombination or decarbonylation. wikipedia.org

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. chemistnotes.com In this compound, the hydrogens on the methylene (B1212753) (-OCH₂-) group of the ethoxy substituent are in the γ-position relative to the carbonyl group. The abstraction leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo two main pathways:

Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of an enol tautomer of 2'-hydroxyacetophenone (B8834) and ethylene (B1197577).

Cyclization (Yang Cyclization): Intramolecular recombination of the radical centers forms a four-membered cyclobutanol (B46151) ring. acs.org Studies on analogous compounds like α-adamantyl-p-methoxyacetophenone show that this cyclization is an efficient process in both solution and the solid state. acs.org

| Reaction Type | Primary Photochemical Step | Key Intermediate | Potential Products | Reference |

|---|---|---|---|---|

| Norrish Type I | α-Cleavage of the C-C bond next to the carbonyl group. | Acyl and methyl radicals. | Recombination products, decarbonylation products. | wikipedia.orgnumberanalytics.com |

| Norrish Type II | Intramolecular abstraction of a γ-hydrogen from the ethoxy group. | 1,4-Biradical. | 2'-Hydroxyacetophenone (via enol), Ethylene, Cyclobutanol derivative. | chemistnotes.comacs.org |

Spectroscopic and Computational Characterization of 2 Ethoxyacetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2'-Ethoxyacetophenone

NMR spectroscopy is an essential tool for determining the precise molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound presents a unique set of signals corresponding to the distinct proton environments in the molecule: the acetyl group, the ethoxy group, and the aromatic ring.

The methyl protons of the acetyl group (-COCH₃) typically appear as a sharp singlet in the spectrum. This is due to the absence of adjacent protons, resulting in no spin-spin coupling. This signal is generally found in the range of δ 2.5-2.7 ppm.

The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals. The methyl protons (-CH₃) appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂) appear as a quartet, as they are coupled to the three protons of the methyl group. The chemical shifts for these protons are approximately δ 1.48 ppm (triplet) and δ 4.13 ppm (quartet), respectively. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.

The protons on the ortho-substituted benzene (B151609) ring are the most complex, appearing in the aromatic region of the spectrum (δ 6.9-7.8 ppm). The four aromatic protons are chemically non-equivalent and exhibit complex splitting patterns due to ortho and meta couplings. The proton ortho to the acetyl group (H-6') is the most deshielded due to the electron-withdrawing nature of the carbonyl group and typically resonates at the lowest field, around δ 7.74 ppm, as a doublet of doublets. The proton para to the acetyl group (H-4') is also significantly affected and resonates around δ 7.43 ppm as a triplet of doublets. The remaining two protons, H-3' and H-5', are more shielded and appear at higher fields, around δ 6.93 ppm and δ 6.97 ppm, respectively.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Splitting Pattern |

|---|---|---|

| Acetyl (-COCH₃) | 2.63 | Singlet (s) |

| Ethoxy (-OCH₂CH₃ ) | 1.48 | Triplet (t) |

| Ethoxy (-OCH₂ CH₃) | 4.13 | Quartet (q) |

| Aromatic (H-3') | 6.93 | Doublet (d) |

| Aromatic (H-5') | 6.97 | Triplet of doublets (td) |

| Aromatic (H-4') | 7.43 | Triplet of doublets (td) |

Note: Data is compiled from typical values and spectral predictions. chemicalbook.comchemicalbook.com

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Each chemically distinct carbon atom produces a separate signal.

The carbonyl carbon (C=O) of the acetyl group is the most deshielded carbon and appears furthest downfield, typically above δ 200 ppm. The methyl carbon of the acetyl group is found at the opposite end of the spectrum, in the upfield region around δ 32 ppm.

The ethoxy group carbons also give distinct signals. The methylene carbon (-OCH₂) is deshielded by the oxygen atom and appears around δ 64 ppm, while the terminal methyl carbon (-CH₃) is more shielded and resonates around δ 15 ppm.

The six carbons of the aromatic ring produce six distinct signals, as they are all chemically non-equivalent. The carbon atom attached to the acetyl group (C-1') is found around δ 130 ppm, while the carbon bearing the ethoxy group (C-2') is significantly deshielded by the oxygen and appears further downfield, around δ 157 ppm. The remaining aromatic carbons (C-3' to C-6') resonate in the typical aromatic region of δ 112-134 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| Acetyl (-C OCH₃) | 200.5 |

| Acetyl (-COC H₃) | 31.9 |

| Ethoxy (-OC H₂CH₃) | 64.1 |

| Ethoxy (-OCH₂C H₃) | 14.7 |

| Aromatic (C-1') | 130.2 |

| Aromatic (C-2') | 157.0 |

| Aromatic (C-3') | 112.2 |

| Aromatic (C-4') | 133.5 |

| Aromatic (C-5') | 120.8 |

Note: Values are based on spectral database predictions and comparison with similar structures. chemicalbook.com

Advanced NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental structural information, complex molecules or those with overlapping signals often require advanced 2D NMR techniques for unambiguous assignment. wikipedia.org For this compound, these methods can definitively confirm connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show cross-peaks connecting the methylene and methyl protons of the ethoxy group, confirming their adjacency. It would also show correlations between adjacent aromatic protons, helping to trace the connectivity around the ring and assign the complex multiplets. ucalgary.ca

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show a cross-peak connecting the proton signal of the acetyl-methyl group to its corresponding carbon signal, and similarly for the ethoxy and aromatic C-H pairs. This allows for the direct assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For example, the singlet proton signal of the acetyl group would show a correlation to the carbonyl carbon and the aromatic C-1' carbon, confirming the attachment of the acetyl group to the ring.

These advanced techniques, used in concert, provide a powerful method for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, solidifying the structural determination of this compound. libretexts.org

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying conformational isomers.

Vibrational Mode Assignment and Analysis

The IR and Raman spectra of this compound are characterized by several key vibrational bands corresponding to its functional groups.

C=O Stretch: The most prominent band in the IR spectrum is the strong absorption due to the carbonyl (C=O) stretching vibration of the ketone group. This typically appears in the range of 1670-1690 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration. asianpubs.org

C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the acetyl and ethoxy groups appear as stronger bands in the 2850-3000 cm⁻¹ region.

C-O Stretches: The spectrum shows characteristic C-O stretching bands from the ethoxy group. The aryl-alkyl ether linkage (Ar-O-CH₂) results in a strong, characteristic asymmetric stretch around 1240-1260 cm⁻¹ and a symmetric stretch near 1020-1050 cm⁻¹.

Aromatic C=C Stretches: The vibrations of the benzene ring produce a series of characteristic bands in the "fingerprint region," typically between 1450 and 1600 cm⁻¹.

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Carbonyl (C=O) Stretch | 1670 - 1690 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | 1240 - 1260 | Strong |

Note: Frequencies are based on typical values for the respective functional groups. sphinxsai.comresearchgate.net

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the ethoxy group in this compound allows for the existence of different rotational isomers, or conformers. These conformers arise from the rotation around the C(aryl)-O and O-C(ethyl) bonds. While these conformers may interconvert rapidly at room temperature, their distinct geometries can lead to subtle differences in their vibrational spectra.

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating these conformers. nih.gov By calculating the potential energy surface for rotation around the key bonds, the most stable conformers and the energy barriers between them can be identified. For each stable conformer, a theoretical vibrational spectrum (both IR and Raman) can be calculated.

By comparing the calculated spectra for different conformers with the experimental IR and Raman spectra, it is possible to determine which conformer is dominant or if a mixture of conformers is present. nih.gov Certain vibrational modes, particularly those involving the ethoxy group and the adjacent aromatic ring C-H bonds, are more sensitive to conformational changes and can serve as spectroscopic markers for specific spatial arrangements. This combined experimental and computational approach allows for a detailed understanding of the conformational preferences of this compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For organic compounds like this compound, the absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores and auxochromes.

The UV-Vis spectrum of this compound is primarily governed by the presence of two key structural features: the benzene ring and the carbonyl group (C=O) of the acetyl moiety. These constitute the principal chromophore, the part of the molecule responsible for absorbing light. The ethoxy group (-OCH₂CH₃) attached to the ortho position of the benzene ring acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore.

In aromatic ketones such as this compound, two main types of electronic transitions are responsible for its characteristic UV absorption bands. truman.edulibretexts.org

π → π* Transitions: These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically associated with the conjugated π system of the aromatic ring and the carbonyl group. They result in intense absorption bands. For the parent compound, acetophenone (B1666503), a strong π → π* absorption band is observed around 241 nm. photochemcad.com The presence of the electron-donating ethoxy group in this compound is expected to cause a bathochromic shift (a shift to a longer wavelength) of this band due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. These transitions are of lower energy and consequently appear at longer wavelengths compared to π → π* transitions. rsc.orgresearchgate.net However, they are "forbidden" by selection rules, which results in a much lower absorption intensity (molar absorptivity). For acetophenone, this weak band is typically observed around 320 nm. The position of this band is highly sensitive to solvent polarity; polar, hydrogen-bonding solvents can cause a hypsochromic (blue) shift. researchgate.net

The chromophoric system of this compound, therefore, gives rise to a characteristic UV-Vis spectrum with a strong absorption band at shorter wavelengths and a weaker band at longer wavelengths, corresponding to the π → π* and n → π* transitions, respectively.

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

For this compound, the molecular formula is C₁₀H₁₂O₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O).

Molecular Formula: C₁₀H₁₂O₂

Calculated Monoisotopic Mass: 164.08373 u

An experimental HRMS measurement yielding a mass value very close to this theoretical value would unequivocally confirm the elemental formula of the compound.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation known as the molecular ion (M⁺•). This molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable charged ions and neutral radicals. chemguide.co.uk The analysis of these fragment ions provides detailed structural information.

The mass spectrum of this compound shows a molecular ion peak at m/z = 164, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern is characteristic of an aromatic ketone with an ortho-alkoxy substituent. Key fragmentation pathways include:

α-Cleavage: A common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. Loss of the methyl radical (•CH₃, 15 u) from the molecular ion results in the formation of a stable acylium ion at m/z = 149 . This is a prominent peak in the spectrum. chemicalbook.com

C₆H₄(OC₂H₅)COCH₃⁺• → [C₆H₄(OC₂H₅)CO]⁺ + •CH₃

Formation of the Base Peak: The most intense peak in the spectrum, known as the base peak, is observed at m/z = 121 . chemicalbook.com This ion is formed by the loss of an acetyl radical (•COCH₃, 43 u) from the molecular ion, or more likely, through a rearrangement process involving the ortho-ethoxy group. A common pathway for ortho-substituted acetophenones involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 u) after an initial rearrangement, followed by the loss of a hydrogen atom. However, the most direct pathway to m/z 121 is the loss of the entire acetyl group, which is less common than the initial methyl loss. A more plausible route to the base peak involves the loss of ethylene (B1197577) (C₂H₄, 28 u) from the m/z 149 ion, a characteristic fragmentation of ethoxy-substituted aromatic rings, followed by the loss of carbon monoxide (CO, 28 u). A more direct route involves the loss of propylene (B89431) (C₃H₃, 39 u). The peak at m/z 121 likely corresponds to the [C₇H₅O₂]⁺ ion. chemicalbook.com

Other Significant Fragments: Other notable peaks in the spectrum help to piece together the structure.

m/z = 93: This peak can be formed by the loss of carbon monoxide (CO, 28 u) from the base peak at m/z = 121. chemicalbook.com

m/z = 65: This fragment is characteristic of aromatic rings and corresponds to the C₅H₅⁺ ion, often formed from the fragmentation of the phenyl cation (m/z = 77). chemicalbook.com

The fragmentation data for this compound is summarized in the interactive table below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 164 | 22.7 | [C₁₀H₁₂O₂]⁺• (Molecular Ion) |

| 149 | 38.4 | [M - CH₃]⁺ |

| 131 | 8.5 | [M - CH₃ - H₂O]⁺ |

| 121 | 100.0 | [M - COCH₃]⁺ or [M - C₃H₃]⁺ (Base Peak) |

| 93 | 13.5 | [C₆H₅O]⁺ |

| 65 | 11.8 | [C₅H₅]⁺ |

Data sourced from the mass spectrum of this compound. chemicalbook.com

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the structural and electronic properties of molecules. These computational methods allow for the prediction of molecular geometries, vibrational frequencies, and electronic characteristics, providing insights that complement experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govsibran.ru For a molecule like this compound, DFT calculations, often using the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), can be employed to perform a full geometry optimization. scispace.commaterialsciencejournal.org This process determines the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles.

The optimized geometry would likely show that the acetyl group is nearly coplanar with the benzene ring to maximize π-conjugation. However, some steric hindrance between the carbonyl oxygen, the ortho-ethoxy group, and the methyl group might cause a slight twist from perfect planarity.

Furthermore, DFT calculations are crucial for understanding the electronic properties of this compound. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to describing chemical reactivity and electronic transitions. nih.gov

The HOMO is typically localized over the more electron-rich parts of the molecule, in this case, the ethoxy-substituted benzene ring. It represents the ability of the molecule to donate electrons.

The LUMO is generally centered on the electron-deficient regions, such as the carbonyl group, and signifies the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. nih.govresearchgate.net A smaller energy gap indicates that the molecule can be more easily excited, which corresponds to absorption at longer wavelengths in the UV-Vis spectrum. This calculated energy gap can be correlated with the experimentally observed π → π* transition.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within the molecule. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this compound, the MEP would show a high negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, while regions around the hydrogen atoms would show positive potential. materialsciencejournal.org

These computational studies provide a detailed theoretical framework for understanding the structure, stability, reactivity, and spectroscopic behavior of this compound. researchgate.net

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound is achieved through computational methods, primarily Density Functional Theory (DFT). These theoretical calculations provide valuable insights into the vibrational and electronic properties of the molecule, which can be correlated with experimental data from techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

By employing DFT with a suitable basis set, such as B3LYP/6-311++G(d,p), the vibrational frequencies of this compound and its derivatives can be calculated. These calculations help in the assignment of characteristic vibrational modes. For instance, the carbonyl (C=O) stretching frequency is a prominent feature in the infrared spectrum of acetophenones. For this compound, this stretching vibration is predicted to appear in the range of 1680-1700 cm⁻¹. The aromatic C-C stretching vibrations are expected in the 1400-1600 cm⁻¹ region, while the C-H stretching vibrations of the aromatic ring and the ethoxy group are anticipated to be in the 2900-3100 cm⁻¹ range.

The predicted ¹H and ¹³C NMR chemical shifts are also crucial for structural elucidation. The chemical shifts are influenced by the electron density around the nuclei. In this compound, the protons of the ethoxy group (CH₂ and CH₃) are expected to have characteristic shifts, typically around 4.1 ppm and 1.4 ppm, respectively. The acetyl group's methyl protons would likely appear around 2.6 ppm. The aromatic protons will exhibit more complex splitting patterns due to their coupling and the electronic effects of the ethoxy and acetyl substituents.

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretching | 1695 |

| Aromatic C=C Stretching | 1598, 1575, 1475 |

| CH₃ Asymmetric Stretching | 2980 |

| CH₂ Symmetric Stretching | 2935 |

| Aromatic C-H Stretching | 3060 |

| C-O-C Asymmetric Stretching | 1245 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | 200.5 |

| C(aromatic)-COCH₃ | - | 130.2 |

| C(aromatic)-OCH₂CH₃ | - | 157.0 |

| CH₃ (acetyl) | 2.63 | 31.8 |

| OCH₂ | 4.13 | 64.1 |

| CH₃ (ethoxy) | 1.48 | 14.8 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. wisdomlib.org It provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

For this compound, the MEP surface analysis reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. In this compound, the most negative potential is localized on the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons and the electronegativity of oxygen. The oxygen atom of the ethoxy group also exhibits a region of negative potential, albeit less intense than the carbonyl oxygen.

Conversely, regions of positive potential, usually depicted in blue, indicate electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the aromatic ring and the methyl group of the acetyl moiety are expected to be the most electropositive regions. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity in chemical reactions.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter that provides insights into the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited.

For this compound, computational studies predict the distribution and energies of these frontier orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, which in this case would be the ethoxy-substituted benzene ring, indicating that this is the primary site for electrophilic attack. The LUMO, on the other hand, is generally distributed over the electron-deficient acetyl group, particularly the carbonyl carbon, making it the likely site for nucleophilic attack.

The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's electronic excitability. A larger energy gap implies higher kinetic stability and lower chemical reactivity.

Table 3: Predicted HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap (ΔE) | 4.45 |

| Ionization Potential (I ≈ -EHOMO) | 6.25 |

| Electron Affinity (A ≈ -ELUMO) | 1.80 |

| Global Hardness (η = (I-A)/2) | 2.225 |

| Chemical Potential (μ = -(I+A)/2) | -4.025 |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily due to the rotation around the single bonds of the ethoxy and acetyl groups. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies, thus constructing an energy landscape.

Computational methods, such as potential energy surface (PES) scans, are employed to explore the different possible conformations. For this compound, the key dihedral angles are those involving the C(aromatic)-C(acetyl) bond and the C(aromatic)-O(ethoxy) bond.

Table 4: Relative Energies of Predicted Conformers of this compound

| Conformer | Dihedral Angle (Car-Car-C=O) | Dihedral Angle (Car-Car-O-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | ~180° | ~0° | 0.00 |

| 2 | ~0° | ~0° | 2.5 |

| 3 | ~180° | ~180° | 1.8 |

Applications of 2 Ethoxyacetophenone in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

As an important intermediate in organic synthesis, 2'-Ethoxyacetophenone is utilized in the construction of more complex molecular architectures. chembk.comchemimpex.com Its functional groups, the ketone and the ethoxy group, provide reactive sites for a range of chemical transformations. smolecule.com This makes it a valuable precursor for creating diverse organic compounds. chemimpex.com

Precursor for Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of various pharmaceutical intermediates. chemimpex.comlookchem.com Its structure is a component of molecules designed for potential therapeutic applications. chemimpex.com The compound's ability to participate in reactions such as Friedel-Crafts acylation allows for its incorporation into larger, more complex structures, including heterocyclic compounds and other drug scaffolds. chembk.combiosynth.com While specific examples of marketed drugs derived directly from this compound are not extensively detailed in the provided results, its role as a versatile intermediate suggests its utility in the development of new pharmaceutical agents. chemimpex.comchemimpex.com

Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends to the synthesis of agrochemicals and other specialty chemicals. chemimpex.com Its structural framework can be found in molecules designed for crop protection and other agricultural applications. Furthermore, it serves as a precursor in the production of a wide range of organic compounds, including those used as fragrances and specialty chemicals. chembk.comchemimpex.comlookchem.com

Role in Chalcone (B49325) Synthesis and Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of naturally occurring compounds belonging to the flavonoid family. nih.gov They are synthesized through a condensation reaction, often a Claisen-Schmidt condensation, between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. jchr.orgresearchgate.net this compound can serve as the acetophenone component in these reactions to produce a variety of chalcone derivatives.

Synthesis of Biologically Active Chalcone Derivatives

Chalcones and their derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. nih.gov The synthesis of chalcone derivatives using precursors like this compound is a key area of research in medicinal chemistry. nih.govresearchgate.netwmich.edu By modifying the substituents on the aromatic rings of the chalcone scaffold, chemists can tune the biological activity of the resulting compounds. mdpi.com For instance, the introduction of different functional groups can lead to the development of novel drug candidates with potential applications in treating various diseases. nih.govgu.se

Structural Modifications and their Synthetic Implications

The structure of chalcones can be systematically modified to investigate structure-activity relationships (SAR). science.gov The substitution pattern on both aromatic rings of the chalcone molecule significantly influences its biological properties. nih.gov The use of this compound as a starting material allows for the introduction of an ethoxy group at the 2'-position of the resulting chalcone. This modification, along with others, can impact the molecule's interaction with biological targets. mdpi.com The flexibility in modifying the chalcone structure through different synthetic routes, including the use of various substituted benzaldehydes, enables the creation of a diverse library of compounds for biological screening. researchgate.net

Applications in Polymer Chemistry and Material Science

Beyond its use in the synthesis of small molecules, this compound and its derivatives also find applications in polymer chemistry and material science. chemimpex.com Acetophenones can act as photoinitiators in polymerization processes. chemimpex.comsigmaaldrich.com Upon exposure to UV light, they can generate free radicals that initiate polymerization reactions, a process crucial for producing UV-cured coatings, inks, and adhesives. sigmaaldrich.comwikipedia.org While the search results specifically mention 4'-ethoxyacetophenone (B44001) as a photoinitiator, the structural similarity suggests that this compound could have related applications. chemimpex.comsigmaaldrich.com The incorporation of such compounds into polymer matrices can lead to materials with specific and enhanced properties.

Photoinitiator in UV-Curable Systems

This compound is utilized as a photoinitiator in ultraviolet (UV) curable systems, such as those for coatings and inks. chemimpex.com Photoinitiators are compounds that, upon absorption of UV light, generate reactive species—typically free radicals—which then initiate a polymerization reaction. lencolo37.com This process, known as photopolymerization, allows for the rapid curing or hardening of liquid formulations into durable solids. lencolo37.comatamankimya.com